3-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine
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Overview
Description
3-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of difluoroacetic acid with a suitable pyrazole precursor under controlled conditions. The reaction is often catalyzed by metal catalysts such as palladium or copper to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The difluoromethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure but has a carboxylic acid group instead of an amine group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: This compound has a carboxamide group and is used in the synthesis of fungicides.
Uniqueness
3-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H7F2N3 |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C5H7F2N3/c1-2-3(8)4(5(6)7)10-9-2/h5H,8H2,1H3,(H,9,10) |
InChI Key |
ZZANPIHOSDZFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(F)F)N |
Origin of Product |
United States |
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